![molecular formula C14H14N4O3 B5789307 N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea](/img/structure/B5789307.png)
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea
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Overview
Description
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU is a polar aprotic solvent that has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. In
Scientific Research Applications
DMPU has been widely used in scientific research as a polar aprotic solvent due to its unique properties. It has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. DMPU has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds.
Mechanism of Action
The mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a polar aprotic solvent, which can stabilize reactive intermediates and facilitate chemical reactions. DMPU can also act as a hydrogen-bond acceptor, which can enhance the reactivity of certain chemical species.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DMPU. However, studies have shown that DMPU is not toxic to cells and can be used as a solvent in biological assays. DMPU has also been shown to enhance the solubility of certain drugs, which can improve their bioavailability.
Advantages and Limitations for Lab Experiments
DMPU has several advantages as a solvent in laboratory experiments. It is a polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU is also relatively inert and does not react with many chemicals. However, DMPU has some limitations. It is not compatible with certain chemicals, such as strong acids and bases. DMPU can also be difficult to remove from reaction mixtures, which can affect the purity of the final product.
Future Directions
There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. Another area of interest is the use of DMPU in the synthesis of new compounds with potential biological activity. Additionally, research can be conducted on the potential applications of DMPU in various industries, such as pharmaceuticals and materials science.
Conclusion
In conclusion, DMPU is a polar aprotic solvent that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. It has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds. While the mechanism of action of DMPU is not well understood, it is believed to act as a polar aprotic solvent and a hydrogen-bond acceptor. DMPU has several advantages as a solvent in laboratory experiments, but it also has some limitations. Future research can be conducted on the development of new synthetic methods using DMPU, the synthesis of new compounds with potential biological activity, and the potential applications of DMPU in various industries.
Synthesis Methods
DMPU can be synthesized by reacting 4,6-dimethyl-2-pyridinamine with 3-nitrophenyl isocyanate. The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-6-10(2)15-13(7-9)17-14(19)16-11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTCGNGGPJQEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea |
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